N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide
Overview
Description
N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C19H20F3NO2. This compound is characterized by the presence of a trifluoromethyl group attached to a benzamide core, along with a propylphenoxyethyl side chain. It is a white solid that is soluble in organic solvents such as ethanol, ether, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Propylphenoxyethyl Intermediate: The initial step involves the reaction of 4-propylphenol with ethylene oxide in the presence of a base such as potassium hydroxide to form 2-(4-propylphenoxy)ethanol.
Formation of the Benzamide Intermediate: The next step involves the reaction of 2-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.
Coupling Reaction: Finally, the acid chloride is reacted with 2-(4-propylphenoxy)ethanol in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenoxyethyl derivatives.
Scientific Research Applications
N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The propylphenoxyethyl side chain may contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methylphenoxy)ethyl]-2-(trifluoromethyl)benzamide
- N-[2-(4-ethylphenoxy)ethyl]-2-(trifluoromethyl)benzamide
- N-[2-(4-isopropylphenoxy)ethyl]-2-(trifluoromethyl)benzamide
Uniqueness
N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the propyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design .
Properties
IUPAC Name |
N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2/c1-2-5-14-8-10-15(11-9-14)25-13-12-23-18(24)16-6-3-4-7-17(16)19(20,21)22/h3-4,6-11H,2,5,12-13H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMROOYLUXCAECY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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